(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone
Description
The compound “(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone” features a hybrid structure combining pyrimidine, azetidine, and piperazine moieties. Key structural attributes include:
- Pyrimidine Core: Substituted at the 4-position with a 3,5-dimethylpyrazole group, which may enhance π-π stacking interactions in biological targets.
- Piperazine-Methanone Unit: The 4-hydroxyphenyl substituent on the piperazine ring introduces hydrogen-bonding capacity, which could influence solubility and receptor affinity.
Properties
IUPAC Name |
[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-16-11-17(2)30(26-16)22-12-21(24-15-25-22)29-13-18(14-29)23(32)28-9-7-27(8-10-28)19-3-5-20(31)6-4-19/h3-6,11-12,15,18,31H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGVXBBPKOBLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a broad range of potential targets for this compound.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. For instance, some pyrazole derivatives have been found to induce cell cycle arrest, suggesting that this compound may also interact with cell cycle regulators.
Biochemical Pathways
The compound may affect various biochemical pathways. Given the structural similarity to imidazole and pyrazole derivatives, it might influence pathways related to their known biological activities, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities
Pharmacokinetics
Imidazole, a structurally similar compound, is known to be highly soluble in water and other polar solvents, which could suggest good bioavailability for this compound
Biological Activity
The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone, a complex organic molecule, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-ring structure that includes a pyrazole, pyrimidine, azetidine, and piperazine moiety. Its molecular formula is with a molecular weight of 396.50 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and piperazine possess significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to the target molecule exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a related compound showed an IC50 value of 200 nM against E. coli and P. aeruginosa, indicating potent antibacterial effects .
Anticancer Activity
Studies have suggested that compounds containing pyrazole and piperazine rings can inhibit tumor cell proliferation. A derivative was tested against several cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary data suggest potential anxiolytic and antidepressant effects .
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell survival.
- Receptor Modulation : Interaction with neurotransmitter receptors may explain its neuropharmacological effects.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to inhibition of replication in cancer cells .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a derivative structurally related to the target compound against Staphylococcus aureus and E. coli using an agar disc diffusion method. The results indicated significant inhibition zones compared to control antibiotics, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Anticancer Potential
In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was tested for cytotoxicity using MTT assays. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating effectiveness comparable to established chemotherapeutics.
Data Table: Biological Activities
Comparison with Similar Compounds
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
